1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
描述
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-11-14(2)22(20-13)12-16-7-9-21(10-8-16)25(23,24)18-6-4-5-17(19)15(18)3/h4-6,11,16H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYUEJRNNUVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds incorporating pyrazole structures have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, showcasing their potency against resistant strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and urease. In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating promising therapeutic applications in neurodegenerative diseases .
Antiviral Properties
Research has also indicated that pyrazole derivatives possess antiviral activity. For example, certain compounds demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting their potential use in treating viral infections such as Hepatitis C .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound was tested against a panel of bacterial strains. The results indicated that it effectively inhibited biofilm formation and reduced bacterial viability significantly compared to controls. The study utilized time-kill assays and determined that the compound had bactericidal effects at concentrations correlating with its MIC values .
Study 2: Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit AChE, which is crucial in the context of Alzheimer's disease treatment. The IC50 values were comparable to established inhibitors, suggesting that this compound could be developed further for therapeutic applications .
Research Findings Summary
| Activity | Tested Compound | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | Pyrazole Derivative | 0.22 - 0.25 µg/mL | Effective against resistant strains |
| AChE Inhibition | Similar Derivatives | 0.63 - 2.14 µM | Potential for neurodegenerative disease |
| Antiviral | Pyrazole Derivative | EC50: 5 - 28 µM | Significant viral replication inhibition |
科学研究应用
Chemical Properties and Structure
This compound features a sulfonamide group and a piperidine ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 408.9 g/mol. Its structure includes:
- A sulfonyl group, which enhances solubility and biological activity.
- A piperidine ring , often associated with various pharmacological effects.
- A pyrazole moiety , linked to anti-inflammatory and analgesic properties.
Therapeutic Potential
Research indicates that compounds similar to this one may inhibit specific enzymes related to metabolic disorders. For instance, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome, including conditions like type 2 diabetes and obesity .
Antibacterial Activity
Studies have shown that piperidine derivatives exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its effectiveness in inhibiting bacterial growth .
CNS Disorders
The compound's structure suggests potential applications in treating central nervous system disorders, including mild cognitive impairment and early dementia. The modulation of neurotransmitter systems could be beneficial in managing symptoms associated with these conditions .
Case Study 1: Antibacterial Screening
A series of compounds similar to this one were synthesized and screened for antibacterial activity. Results indicated moderate to strong activity against targeted bacterial strains, demonstrating the compound's potential as an antibacterial agent .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory effects of related piperidine derivatives highlighted their role in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease . The synthesized compounds showed significant binding affinity to bovine serum albumin, indicating their potential pharmacological effectiveness.
Data Table of Biological Activities
| Activity Type | Target Organism/Enzyme | Effectiveness |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase | High Activity |
| CNS Disorder Treatment | Cognitive Impairment | Potentially Effective |
相似化合物的比较
(a) 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS: 956961-11-8)
- Key differences : Replaces the 3-chloro-2-methylphenyl group with a 1-ethyl-5-methylpyrazole sulfonyl moiety.
- However, the lack of a halogen may diminish electrophilic reactivity .
(b) N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS: 1005629-66-2)
- Key differences: Features a sulfonamide-linked pyrazole and a 3-chlorophenoxymethyl group instead of a sulfonyl-phenyl group.
- Implications: The sulfonamide linker may improve hydrogen-bonding capacity, while the phenoxy group introduces conformational flexibility absent in the target compound’s rigid phenylsulfonyl group .
Modifications on the Piperidine Core
(a) 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine
- Key differences : A methyl group at position 3 of the piperidine and a 3,5-dimethylpyrazole sulfonyl group at position 1.
- The pyrazole sulfonyl group lacks the methylphenyl substitution, reducing steric bulk compared to the target compound .
(b) 1-({2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine (CAS: 1171238-68-8)
- Key differences : Replaces piperidine with piperazine and introduces a thienyl-carbonyl group.
- Implications : Piperazine’s basic nitrogen enhances solubility, while the thienyl group introduces sulfur-mediated interactions. The carbonyl linker may reduce metabolic stability compared to the target’s methylene bridge .
Functional Group Replacements
(a) 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775482-26-2)
- Key differences : Substitutes the sulfonyl group with a benzoyl moiety and replaces pyrazole with an oxadiazole.
- Implications: The oxadiazole acts as a bioisostere for pyrazole but offers improved metabolic stability.
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:
- Electron-withdrawing groups (e.g., Cl, F) enhance binding to hydrophobic pockets.
- Pyrazole vs. oxadiazole substitutions influence metabolic stability and hydrogen-bonding networks.
- Piperidine vs. piperazine modifications affect solubility and conformational dynamics.
Further experimental studies are required to validate these hypotheses and optimize the compound for specific therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
